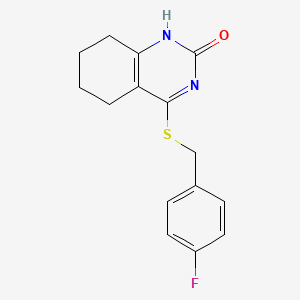

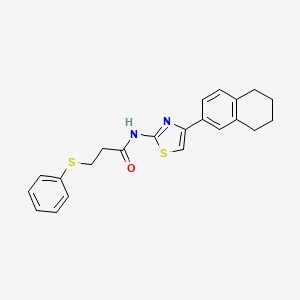

4-((4-fluorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-((4-fluorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one” is a derivative of quinazolinone, which is a class of organic compounds with a wide range of biological activities . The presence of a fluorobenzyl group and a thioether linkage could potentially influence its properties and biological activity.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of the fluorobenzyl group and the thioether linkage could influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

Molecular Interaction Analysis

The molecular structure and intermolecular interactions of related compounds, such as fluorobenzylideneamino derivatives, have been studied through various techniques including single crystal and powder X-ray diffraction, differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and hot stage microscopy (HSM). These studies reveal the presence of C–H⋯O, C–H⋯SC, C–H⋯π, C–H⋯X, π⋯π, and lp⋯π interactions, which are crucial for understanding the compound's potential applications in scientific research (Shukla et al., 2014).

Synthesis and Derivative Studies

Research into the synthesis of fluorinated quinazolinones and their derivatives has been conducted to develop new methods and understand their applications. For example, methods for the synthesis of 5-and 7-fluoroquinazolin-4(1H)-ones from 6-fluoroanthranilic acid and derivatives involving cyclocondensation with acid chlorides or aromatic aldehydes have been explored. These studies provide a foundation for developing new pharmaceuticals and materials (Layeva et al., 2007).

Antifungal and Antimicrobial Activities

The antifungal and antimicrobial properties of fluorinated quinazoline derivatives have been investigated, with some compounds showing promising results against various fungi and bacteria. For example, derivatives of 6-fluoro-4-quinazolinol have demonstrated significant inhibitory effects on fungi growth, providing insights into potential applications in combating fungal infections (Xu et al., 2007).

Antioxidant and Enzyme Inhibition

Studies on benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings, which are structurally related to 4-((4-fluorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one, have shown significant antioxidant activities and α-glucosidase inhibitory properties. These findings suggest potential therapeutic applications in managing oxidative stress and metabolic disorders (Menteşe et al., 2015).

Interaction with Human Serum Albumin

The interactions between fluorodihydroquinazolin derivatives and human serum albumin (HSA) have been studied using fluorescence spectroscopy, indicating that these compounds can bind to HSA, induce conformational changes, and quench HSA's intrinsic fluorescence. These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of related compounds (Wang et al., 2016).

Propriétés

IUPAC Name |

4-[(4-fluorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2OS/c16-11-7-5-10(6-8-11)9-20-14-12-3-1-2-4-13(12)17-15(19)18-14/h5-8H,1-4,9H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEMTCOGSAKIRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2)SCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2833563.png)

![1-(2-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-cyclohexyl-2-oxoacetamide](/img/structure/B2833570.png)

![Tert-butyl 3-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]pyrrolidine-1-carboxylate](/img/structure/B2833573.png)

![N-cyclopropyl-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B2833578.png)

![2-[N-(1,3-thiazol-2-yl)6-chloropyridine-3-sulfonamido]acetamide](/img/structure/B2833581.png)